5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one
Description
5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound featuring a 1,3,4-oxadiazol-2(3H)-one core substituted at the 5-position with a 6-ethoxyquinolin-4-yl group and at the 3-position with a hydroxymethyl moiety. The quinoline scaffold is notable for its aromaticity and electron-donating ethoxy group, which may enhance interactions with biological targets through π-π stacking or hydrogen bonding.
Properties
CAS No. |
89046-51-5 |
|---|---|
Molecular Formula |
C14H13N3O4 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
5-(6-ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C14H13N3O4/c1-2-20-9-3-4-12-11(7-9)10(5-6-15-12)13-16-17(8-18)14(19)21-13/h3-7,18H,2,8H2,1H3 |
InChI Key |
AWNCEZVHWBVIIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=CN=C2C=C1)C3=NN(C(=O)O3)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one typically involves multiple steps, starting with the preparation of the quinoline derivative. The ethoxy group is introduced through an ethylation reaction, followed by the formation of the oxadiazole ring via cyclization reactions. The hydroxymethyl group is then added through a hydroxymethylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the compound's potential as an antimicrobial agent. The synthesis of derivatives containing the oxadiazole moiety has been linked to enhanced antibacterial and antifungal properties.
Key Findings:
- Antibacterial Properties : A study highlighted that several synthesized oxadiazole derivatives exhibited significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some compounds showing minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL, indicating potential for development as antituberculosis agents .
- Fungal Activity : The same compounds were also tested against fungal strains such as Candida albicans and Penicillium chrysogenum, demonstrating variable efficacy. Notably, certain derivatives inhibited fungal growth at concentrations of 25 µg/mL .
Antitubercular Applications
The compound has shown promise in the fight against tuberculosis, particularly through its ability to inhibit key enzymes involved in the metabolism of Mycobacterium tuberculosis.
Research Insights:
- Inhibition of InhA Enzyme : Compounds derived from quinoline and oxadiazole structures were evaluated for their ability to inhibit the InhA enzyme, crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis. Some derivatives displayed MIC values comparable to established antitubercular drugs like Isoniazid .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their target enzymes, suggesting that modifications to the oxadiazole structure can enhance binding affinity and biological activity .
Synthesis and Characterization
The synthesis of 5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one involves several chemical reactions that yield derivatives with varying biological activities.
Synthetic Pathways:
- Reagents and Conditions : Common reagents include quinoline derivatives and hydroxymethylating agents under controlled conditions to ensure high yields and purity.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures .
Mechanism of Action
The mechanism of action of 5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. The oxadiazole ring may interact with enzymes and proteins, modulating their activity. These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s distinct features are highlighted through comparisons with other 1,3,4-oxadiazol-2(3H)-one derivatives (Table 1):
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazol-2(3H)-one Derivatives
*Inferred from structural analogs in the oxadiazolone class.
Key Observations:
Substituent Effects on Bioactivity: The 6-ethoxyquinolin-4-yl group at the 5-position distinguishes the target compound from simpler aryl or indolyl substituents.
Biological Activity Trends: Antioxidant/Nrf2 Pathway: Analogous compounds with ethenyl-linked indole or methoxyphenyl groups (e.g., ) activate the Keap1/Nrf2 pathway, a key antioxidant response system. The target compound’s quinoline moiety could similarly modulate this pathway . Enzyme Inhibition: Substituents like propargyl (4e) or dimethylaminophenyl (23bb) correlate with MAO-B or Notum inhibition. The hydroxymethyl group’s polarity might favor interactions with polar enzyme active sites .
Physicochemical Properties: The quinoline group likely increases lipophilicity (log P >3.70), similar to oxadiargyl, but the hydroxymethyl group may mitigate this, improving water solubility compared to fully hydrophobic analogs .
Biological Activity
5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, including its mechanisms of action and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique oxadiazole ring fused with a quinoline moiety. Its molecular formula is with a molecular weight of approximately 272.26 g/mol. The structural configuration contributes to its biological activity, particularly through interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds incorporating the oxadiazole framework have shown significant cytotoxic effects against various cancer cell lines. The introduction of substituents on the oxadiazole ring can enhance activity by modulating electronic properties and steric hindrance.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one | A549 (Lung) | 12.5 | Induction of apoptosis via caspase activation |
| Other Oxadiazole Derivative 1 | MCF-7 (Breast) | 9.0 | Cell cycle arrest at G1 phase |
| Other Oxadiazole Derivative 2 | HCT116 (Colon) | 7.5 | Inhibition of DNA synthesis |
Research indicates that the presence of electron-withdrawing groups at specific positions on the aromatic ring enhances the antiproliferative activity against cancer cell lines such as A549 and MCF-7 .
Antimicrobial Activity
In addition to anticancer properties, oxadiazoles have exhibited antimicrobial activities. Compounds similar to 5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one have been tested against various bacterial and fungal strains.
Table 2: Antimicrobial Activity
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one | E. coli | 32 µg/mL |
| Other Oxadiazole Derivative A | S. aureus | 16 µg/mL |
| Other Oxadiazole Derivative B | C. albicans | 8 µg/mL |
These findings suggest that modifications to the oxadiazole structure can lead to enhanced antimicrobial efficacy .
The biological activity of 5-(6-Ethoxyquinolin-4-yl)-3-(hydroxymethyl)-1,3,4-oxadiazol-2(3H)-one is attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
- Enzyme Inhibition : Some studies indicate that oxadiazoles can inhibit key enzymes involved in cellular processes, contributing to their anticancer and antimicrobial effects .
Case Studies
A study conducted by Maftei et al. demonstrated that modified oxadiazoles displayed significant anticancer activity against human lung cancer cells (A549), with IC50 values indicating potent cytotoxicity. The study emphasized the importance of structural modifications in enhancing biological activity . Another research highlighted the dual inhibition potential against cholinesterases by certain oxadiazoles, suggesting their role in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
